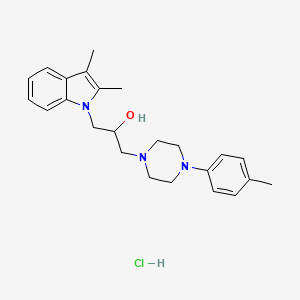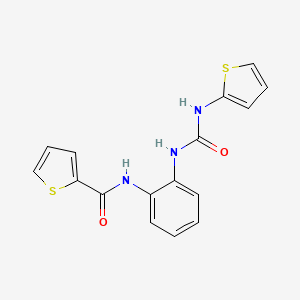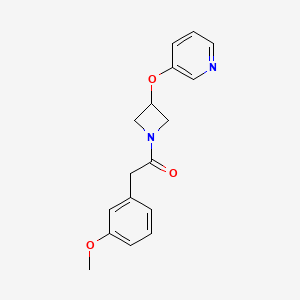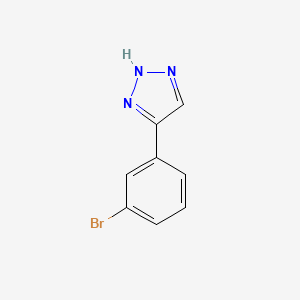
1-(2,3-dimethyl-1H-indol-1-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-dimethyl-1H-indol-1-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C24H32ClN3O and its molecular weight is 413.99. The purity is usually 95%.
BenchChem offers high-quality 1-(2,3-dimethyl-1H-indol-1-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,3-dimethyl-1H-indol-1-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Generation of Structurally Diverse Libraries
Compounds with piperazine and indole derivatives serve as starting materials in alkylation and ring closure reactions to generate structurally diverse libraries. These reactions are fundamental in the discovery and development of new therapeutic agents, highlighting the versatility and reactivity of such compounds in organic synthesis (Roman, 2013).
Electrochemical Detection of DNA Interaction
Mannich base derivatives containing aromatic/heteroaromatic propanone structures, similar to the core structure of the queried compound, have been explored for their interaction with DNA. The use of electrochemical assays to study these interactions can provide insights into the mechanisms of drug-DNA interactions, which is crucial for the design of new drugs (Istanbullu et al., 2017).
Analysis Tools in Stability Tests of Psychoactive Substances
Raman spectroscopy and gas chromatography have been used as analysis tools in stability tests of synthetic psychoactive substances. This application demonstrates the importance of these compounds in developing analytical methodologies for assessing the stability and safety of chemical substances (Frączak et al., 2020).
Metabolism-Dependent Mutagenicity Studies
The metabolism-dependent mutagenicity of compounds containing piperazinyl indazole motifs has been investigated to understand the role of metabolic processes in drug-induced mutagenicity. This research underscores the significance of metabolic studies in evaluating the safety profiles of new chemical entities (Chen et al., 2006).
Pharmacological Evaluations
Novel derivatives involving piperazine and indole structures have been synthesized and evaluated for their pharmacological properties, including antidepressant and antianxiety activities. Such studies are pivotal in the discovery and optimization of new therapeutic agents (Kumar et al., 2017).
Propiedades
IUPAC Name |
1-(2,3-dimethylindol-1-yl)-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O.ClH/c1-18-8-10-21(11-9-18)26-14-12-25(13-15-26)16-22(28)17-27-20(3)19(2)23-6-4-5-7-24(23)27;/h4-11,22,28H,12-17H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIABYFQHUJQLGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC(CN3C(=C(C4=CC=CC=C43)C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dimethyl-1H-indol-1-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2780815.png)
![(2E,4E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile](/img/structure/B2780818.png)
![Methyl 4-[(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2780821.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2780823.png)

![1-[(4-Isopropylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B2780827.png)
![N-(4-methylbenzyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2780829.png)
![Tert-butyl 2-[(4-aminopyrazol-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B2780830.png)


![Methyl 3'-amino-[1,1'-biphenyl]-3-carboxylate hydrochloride](/img/no-structure.png)

![1-[4-[(5-Fluoro-2-methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2780836.png)
![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2780838.png)